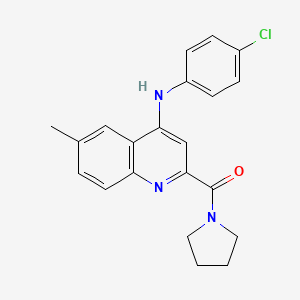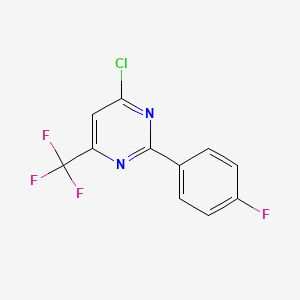
2-chloro-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Herbicide Selectivity and Metabolism
- Chlorsulfuron Selectivity : The selectivity of chlorsulfuron, a herbicide with a benzenesulfonamide moiety, in cereals like wheat, oats, and barley is attributed to these plants' ability to metabolize chlorsulfuron into an inactive polar product. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, distinguishing between tolerant and sensitive plants (Sweetser, Schow, & Hutchison, 1982).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects on human carbonic anhydrase I and II, showing potent inhibition by these sulphonamide derivatives (Gul et al., 2016).
Molecular Structure and Interactions
- Tautomerism and Structural Analysis : Research on a 2,4-dichlorobenzenesulfonamide derivative revealed insights into tautomeric equilibrium and intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding molecular interactions (Beuchet et al., 1999).
Cognitive Enhancing Properties
- 5-HT6 Receptor Antagonism : SB-399885, a benzenesulfonamide derivative, has been identified as a potent and selective 5-HT6 receptor antagonist with cognitive-enhancing properties, potentially useful in treating disorders characterized by cognitive deficits (Hirst et al., 2006).
Potential Medicinal Applications
- Antiproliferative Activities : N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized and evaluated for antiproliferative activities, with some compounds showing potent activity against certain cancer cell lines (Bouissane et al., 2006).
Properties
IUPAC Name |
2-chloro-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-16(22-2,12-6-5-7-13(17)10-12)11-19-23(20,21)15-9-4-3-8-14(15)18/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUMSLYPGQEDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)

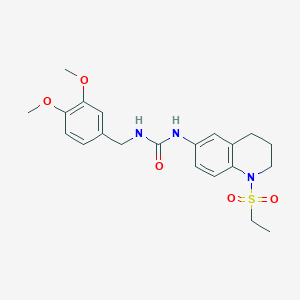
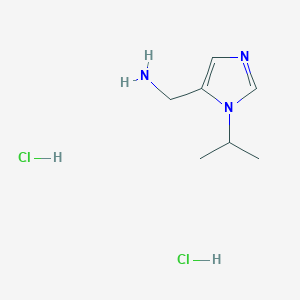

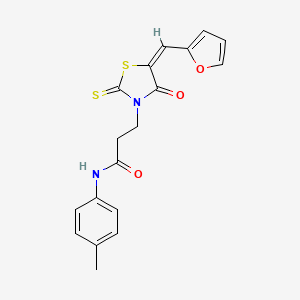
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)
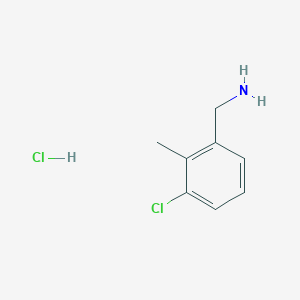
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)
![[1-(6-Ethyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2967149.png)

